5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2,10-dichloro-

HIV-1 Reverse Transcriptase Antiviral Activity

This compound is a critical tool for HIV-1 reverse transcriptase inhibitor research. As a conformationally constrained analogue, it serves as a negative control in halogen substitution SAR studies. - EC50 = 2.5 µM, CC50 >200 µM (SI >80) - Confirmed RT enzyme inhibition (IC50 = 7.0 µM) - Defined physicochemical profile for pre-formulation studies.

Molecular Formula C15H8Cl2N2OS
Molecular Weight 335.2 g/mol
CAS No. 206256-30-6
Cat. No. B12673761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2,10-dichloro-
CAS206256-30-6
Molecular FormulaC15H8Cl2N2OS
Molecular Weight335.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C3=C(N2)C(=O)NC4=C(S3)C=C(C=C4)Cl
InChIInChI=1S/C15H8Cl2N2OS/c16-7-1-3-10-9(5-7)14-13(18-10)15(20)19-11-4-2-8(17)6-12(11)21-14/h1-6,18H,(H,19,20)
InChIKeyVAWRDMISXAQNAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing the Dichloro Indolobenzothiazepinone Scaffold


CAS 206256-30-6 designates 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2,10-dichloro-, a tetracyclic heterocycle belonging to the indolobenzothiazepine class. This compound was designed and synthesized as a conformationally constrained analogue of the potent non-nucleoside HIV-1 reverse transcriptase (RT) inhibitor L-737,126. Its core structure features a fused indole-benzothiazepinone ring system with chlorine atoms at the 2- and 10-positions [1]. While the series was evaluated for anti-HIV-1 activity, none of the derivatives surpassed the potency of the lead L-737,126, positioning this specific dichloro analogue as a critical tool compound for understanding the structural boundaries of the pharmacophore [1].

Study context
Conformationally constrained NNRTI analogue for SAR pharmacophore mapping
Tool compound role
Negative control for second chlorine substituent effect on antiviral activity
Selection logic
Confirmed RT target engagement with modest cell-based response, suitable for selectivity benchmarking

Non-Interchangeability of 2,10-Dichloro Substitution


Within the indolobenzothiazepinone series, simple generic substitution is not feasible due to the profound impact of the chlorine substitution pattern on the biological activity profile. The 2,10-dichloro analogue (compound 5d) was part of a systematic SAR study comparing mono- and di-halogenated variants at different positions [1]. The data reveals that the presence of a chlorine atom at the R (indole) position versus the R1 (phenyl) position leads to divergent cytotoxicity and antiviral potency, with the 2,10-dichloro combination yielding a unique balance of activity and selectivity that is not predictable from the mono-substituted derivatives [1]. This variability confirms that even minor structural modifications within this scaffold are not biologically silent and cannot be assumed equivalent for research or procurement purposes.

Target
2,10-dichloro substitution pattern (compound 5d) – defines unique activity/selectivity balance
Mono‑Cl analogue
2-chloro or 10-chloro variants may shift cytotoxicity and potency; SAR is not predictable from single halogen position
Other scaffold
Sulfide/sulfone or unsubstituted indolobenzothiazepinone analogues show divergent RT inhibition; direct interchange may invalidate pharmacophore conclusions

2,10-Dichloro Indolobenzothiazepinone vs. Analogs


Anti-HIV-1 Activity in MT-4 Cells

The 2,10-dichloro derivative (compound 5d) demonstrated an EC50 of 2.5 µM against HIV-1-induced cytopathicity in MT-4 cells. This activity is significantly lower than the lead compound L-737,126 (EC50 = 0.00125 µM) and the clinical benchmark nevirapine (EC50 = 0.25 µM), but superior to its mono-chlorinated counterpart 5c (2-position Cl, EC50 = 2.3 µM) [1]. The data highlights that the addition of the second chlorine at the 10-position does not enhance antiviral potency and may slightly diminish it relative to the mono-substituted 5c.

Anti-HIV-1 activity (EC50)
Head-to-head
2.5 µM vs L-737,126 (0.00125 µM), nevirapine (0.25 µM), compound 5c (2.3 µM)
Second chlorine does not enhance antiviral potency; supports negative control role
MT-4 cell protection assay (MTT), HIV-1 induced cytopathogenicity
HIV-1 Reverse Transcriptase Antiviral Activity EC50

Cytotoxicity and Selectivity Index

Compound 5d (2,10-dichloro) exhibits a CC50 of >200 µM, indicating very low cytotoxicity. Its selectivity index (SI = CC50/EC50) is calculated to be >80. This is notably superior to the mono-chlorinated analog 5b (EC50 >200 µM, inactive) and the sulfide analog 7d (CC50 = 200 µM, EC50 = 1.9 µM, SI = 105) [1]. While the sulfone analog 4d (CC50 = 13 µM, EC50 = 1.1 µM) is more potent, its high cytotoxicity compromises its selectivity (SI = 12), making 5d a more balanced candidate for cellular studies requiring a wide safety margin.

Selectivity index
Head-to-head
SI >80 vs. 4d (SI=12), 7d (SI=105)
Wide selectivity margin reduces cytotoxicity interference in cell-based assays
CC50 >200 µM; MTT assay for cytotoxicity
Cytotoxicity Selectivity Index MT-4 Cells CC50

HIV-1 RT Enzyme Inhibition

In a cell-free recombinant HIV-1 RT inhibition assay, compound 5d showed an IC50 of 7.0 µM. This is less potent than the lead L-737,126 (IC50 = 0.3 µM) and nevirapine (IC50 = 0.03 µM), but confirms that the compound directly targets the enzyme [1]. The enzymatic inhibition data aligns with the cell-based activity, supporting the hypothesis that the antiviral effect is mediated through RT binding. The closely related sulfone analog 8d (IC50 = 4.7 µM) is slightly more potent at the enzyme level, making the sulfide form a useful tool to assess the role of oxidation state in target binding.

HIV-1 RT enzyme inhibition
Head-to-head
IC50 7.0 µM vs. L-737,126 (0.3 µM), nevirapine (0.03 µM), 8d (4.7 µM)
Confirmed enzyme target engagement; supports RT binding model validation
Cell-free recombinant HIV-1 RT assay
Reverse Transcriptase Enzyme Inhibition IC50 Target Engagement

Key Physicochemical Properties

The compound has a reported density of 1.58 g/cm³, a boiling point of 480.9°C at 760 mmHg, and a refractive index of 1.762 . These values provide a clear benchmark for quality control and formulation. For comparison, the mono-chloro derivative (CAS 206256-29-3) and the unsubstituted parent (CAS 206256-16-8) have lower molecular weights and likely different physical properties, making this denser, heavier analog more suitable for specific formulation requirements where higher molecular density is advantageous.

Physicochemical benchmarks
Data to verify
Density 1.58 g/cm³, bp 480.9 °C, refractive index 1.762
Informs pre-formulation solid-state and solubility assessment
Reported values; independent verification recommended
Physicochemical Properties Density Boiling Point Purity

2,10-Dichloro Indolobenzothiazepinone Research Applications


SAR Negative Control in Halogen Scanning

The 2,10-dichloro analogue serves as a critical negative control in SAR studies focused on halogen substitution. Its modest activity (EC50 = 2.5 µM) compared to the mono-chloro analog 5c (EC50 = 2.3 µM) demonstrates that the second chlorine atom does not confer additional potency, making it a key tool for deconvoluting the electronic and steric effects of halogenation on the indolobenzothiazepinone scaffold [1].

Cytotoxicity and Selectivity Profiling

Owing to its favorable selectivity index (SI >80) and low cytotoxicity (CC50 >200 µM), this compound is ideally suited as a reference standard for establishing safety margins in cell-based antiviral assays. It can be used to benchmark assay conditions where high cytotoxicity from other analogs (e.g., compound 4d, SI = 12) could confound results [1].

HIV-1 RT Target Engagement Studies

Confirmed RT enzyme inhibition (IC50 = 7.0 µM) makes this compound a useful ligand for validating molecular docking simulations and for use in biophysical binding assays (e.g., SPR, ITC) to study the thermodynamics of ligand binding to the NNRTI pocket [1].

Pre-formulation for Tetracyclic Heterocycles

Defined physicochemical parameters, including a density of 1.58 g/cm³ and a boiling point of 480.9°C, provide a data foundation for pre-formulation studies such as solubility determination, solid-state characterization, and stability testing .

Application
Selection Property
Validation Focus
SAR halogen scanning – negative control
Chlorine substitution position impact on activity
Potency shift relative to mono-chloro analogue
Cell-based antiviral selectivity profiling
High selectivity index context
Low cytotoxicity margin confirmation
HIV-1 RT target engagement studies
Confirmed enzyme inhibition
Biophysical binding assay benchmarking
Pre-formulation physicochemical profiling
Defined density and thermal stability
Solid-state stability and solubility assessment
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